molecular formula C13H21NO B259081 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol

4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol

Cat. No. B259081
M. Wt: 207.31 g/mol
InChI Key: KXQRGNJVCRDPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol, also known as DMBA, is a chiral tertiary amine that has been widely used in scientific research. It is a structural analog of ephedrine and has been found to have various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol is not fully understood. It is believed to act through multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has also been found to inhibit the proliferation of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has been found to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied in animal models. Additionally, 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has been found to have low toxicity and few side effects. However, 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol. One area of research is the development of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol and its effects on various signaling pathways. Additionally, the potential therapeutic applications of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.

Synthesis Methods

The synthesis of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol can be achieved through a multi-step process. The first step involves the reaction of benzaldehyde with methylmagnesium bromide to form 1-phenyl-2-methyl-2-hydroxyethyl bromide. The second step involves the reaction of this intermediate with dimethylamine to form 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol. The overall yield of this process is around 50%.

Scientific Research Applications

4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has been found to have neuroprotective effects in animal models of Parkinson's disease.

properties

Product Name

4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(dimethylamino)-2-methyl-1-phenylbutan-2-ol

InChI

InChI=1S/C13H21NO/c1-13(15,9-10-14(2)3)11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3

InChI Key

KXQRGNJVCRDPDN-UHFFFAOYSA-N

SMILES

CC(CCN(C)C)(CC1=CC=CC=C1)O

Canonical SMILES

CC(CCN(C)C)(CC1=CC=CC=C1)O

Origin of Product

United States

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